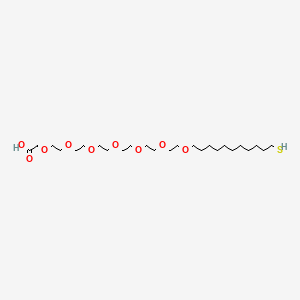

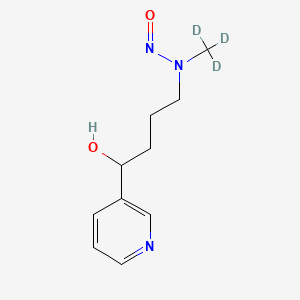

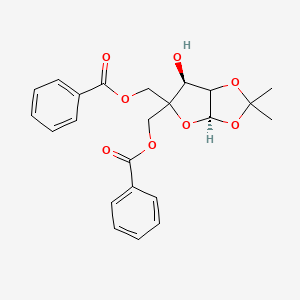

![molecular formula C30H29N3O7 B561817 2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester CAS No. 122363-35-3](/img/structure/B561817.png)

2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester

描述

2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester is a fluorescent compound widely used in bioconjugation techniques. It is particularly known for its ability to rapidly and selectively modify sulfhydryl groups of enzymes . This compound is a derivative of rhodamine, a family of dyes known for their bright fluorescence, making it highly valuable in various scientific research applications.

作用机制

Target of Action

The primary targets of 2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester, also known as Tetramethylrhodamine succinimidyl ester, are the sulfhydryl groups of enzymes . These groups are found in many proteins and play crucial roles in enzyme activity.

Mode of Action

This compound is a fluorescent compound that rapidly and selectively modifies the sulfhydryl groups of enzymes . It does this by forming a covalent bond with the sulfhydryl group, which results in the attachment of a fluorescent tag to the enzyme . This allows for the visualization and tracking of the enzyme in biochemical assays.

Pharmacokinetics

It is known to be soluble in methanol , which suggests it may be well-absorbed in the body. Its stability and bioavailability are likely to be influenced by factors such as pH and temperature.

Result of Action

The primary result of the action of this compound is the fluorescent labeling of enzymes . This allows for the visualization and tracking of these enzymes in biochemical assays, facilitating the study of their roles in various biochemical processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to air moisture and water traces in solvents . Therefore, it should be stored under dry conditions to prevent hydrolysis . Additionally, its reactivity may be affected by the pH and temperature of its environment .

生化分析

Biochemical Properties

Tetramethylrhodamine succinimidyl ester is an amine-reactive derivative of rhodamine dye that has wide-ranging application as antibody and other probe labels for use in fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as western blotting and ELISA . It is used as an amine coupling reagent to form 5-carboxy-tetramethylrhodamine (5-TAMRA) derivatized compounds . These derivatized compounds may be used in applications as enzyme substrates, molecular probes, molecular beacons, and as fluorescence resonance energy transfer (FRET) partners .

Cellular Effects

The effects of Tetramethylrhodamine succinimidyl ester on cells are primarily observed through its role as a fluorescent probe. It is used to label antibodies for use as immunofluorescent probes . This allows for the visualization and tracking of these antibodies within cells, providing valuable information about cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Tetramethylrhodamine succinimidyl ester involves its reaction with primary amines to form amides . This reaction is facilitated by the N-hydroxy-succinimidyl-ester (NHS ester) functional group present in the compound . The NHS ester group has greater specificity toward primary amines in the presence of other nucleophiles and results in a more stable linkage following labeling .

Temporal Effects in Laboratory Settings

In laboratory settings, Tetramethylrhodamine succinimidyl ester is known for its stability. It can be stored for up to 12 months . It is sensitive to light and should be protected from it during storage . Over time, the effects of this product on cellular function can be observed in in vitro or in vivo studies, providing valuable insights into long-term cellular processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester typically involves the reaction of 5(6)-Tetramethylrhodamine with N-Hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. The compound is usually stored under dry conditions to prevent degradation .

化学反应分析

Types of Reactions

2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester primarily undergoes substitution reactions. The ester group reacts with amines to form stable amide bonds, which is a key reaction in bioconjugation .

Common Reagents and Conditions

Reagents: Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide, 5(6)-Tetramethylrhodamine.

Conditions: Anhydrous solvents, typically at room temperature or slightly elevated temperatures to facilitate the reaction.

Major Products

The major product of the reaction is the amide bond formed between the ester and the amine group of the target molecule. This reaction is highly efficient and yields a stable product suitable for various applications .

科学研究应用

2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester is extensively used in:

Chemistry: As a fluorescent label in various analytical techniques.

Biology: For labeling proteins and nucleic acids, enabling visualization and tracking in biological systems.

Medicine: In diagnostic assays and imaging techniques to detect and monitor diseases.

Industry: In the development of biosensors and other diagnostic tools.

相似化合物的比较

Similar Compounds

N-Hydroxysuccinimide Esters: These compounds share similar reactivity and are used in bioconjugation.

Sulfo-N-Hydroxysuccinimide Esters: These are water-soluble analogs of N-Hydroxysuccinimide esters and are used in aqueous environments.

Uniqueness

2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester is unique due to its bright fluorescence and high specificity for sulfhydryl groups. This makes it particularly valuable in applications requiring precise labeling and detection .

属性

IUPAC Name |

3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;(2,5-dioxopyrrolidin-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3.C6H7NO4/c1-25(2)15-9-11-19-21(13-15)28-22-14-16(26(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(27)29-24;1-4(8)11-7-5(9)2-3-6(7)10/h5-14H,1-4H3;2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMUVWVUNJSKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON1C(=O)CCC1=O.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924142 | |

| Record name | 1-(Acetyloxy)pyrrolidine-2,5-dione--3',6'-bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122363-35-3 | |

| Record name | 1-(Acetyloxy)pyrrolidine-2,5-dione--3',6'-bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why was Tetramethylrhodamine succinimidyl ester used in the study on Caenorhabditis elegans feeding behavior?

A1: Tetramethylrhodamine succinimidyl ester was used to fluorescently label human erythrocytes in a study investigating the feeding behavior of Caenorhabditis elegans. [] This labeling strategy allowed researchers to visually track the ingestion of erythrocytes by the nematodes using fluorescent microscopy. The study demonstrated that C. elegans could rupture and consume red blood cells, highlighting their potential as a model for studying host-parasite interactions in hematophagous nematodes.

Q2: How does the stability of Tetramethylrhodamine succinimidyl ester contribute to its use in research?

A2: The study on C. elegans highlights the importance of stable fluorescent labeling. The labeled erythrocytes exhibited "stable bright emission," [] enabling clear visualization of feeding events over time. This stability is crucial for longitudinal studies and ensures reliable data collection.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

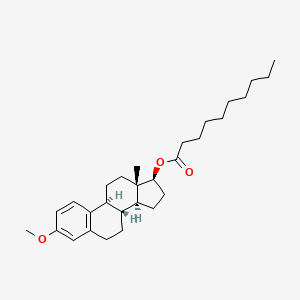

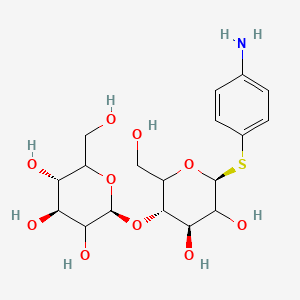

![2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose](/img/structure/B561742.png)

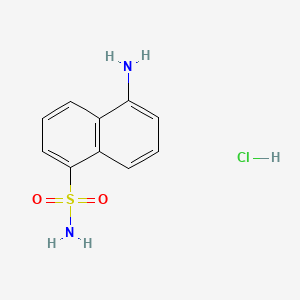

![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)

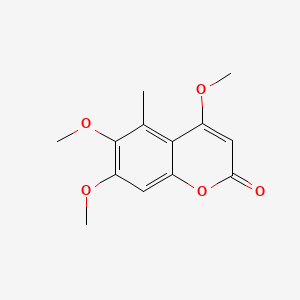

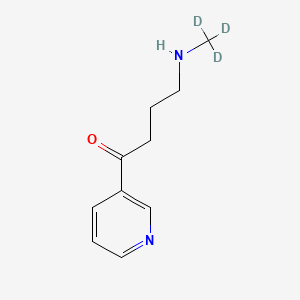

![methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B561755.png)